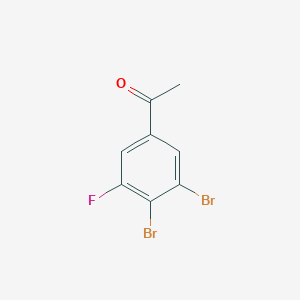

3',4'-Dibromo-5'-fluoroacetophenone

描述

3',4'-Dibromo-5'-fluoroacetophenone (C₈H₅Br₂FO) is a halogenated acetophenone derivative featuring bromine substituents at the 3' and 4' positions and a fluorine atom at the 5' position on the aromatic ring. This compound belongs to a class of aromatic ketones widely utilized as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals. The electron-withdrawing nature of bromine and fluorine substituents enhances its reactivity in nucleophilic substitution and cross-coupling reactions, making it valuable for constructing complex molecules .

属性

IUPAC Name |

1-(3,4-dibromo-5-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO/c1-4(12)5-2-6(9)8(10)7(11)3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALABKKURLZTPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 3’,4’-Dibromo-5’-fluoroacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method includes the bromination of 5’-fluoroacetophenone using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3’ and 4’ positions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

化学反应分析

3’,4’-Dibromo-5’-fluoroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted acetophenone derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

科学研究应用

3’,4’-Dibromo-5’-fluoroacetophenone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the preparation of more complex molecules for various applications.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and safety profiles.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 3’,4’-Dibromo-5’-fluoroacetophenone depends on its specific application. In chemical reactions, the bromine and fluorine substituents influence the reactivity and selectivity of the compound. The carbonyl group in the acetophenone moiety can participate in various reactions, acting as an electrophile in nucleophilic addition reactions. The presence of bromine and fluorine atoms can also affect the compound’s electronic properties, making it a valuable intermediate in the synthesis of more complex molecules .

相似化合物的比较

The physicochemical properties, reactivity, and applications of 3',4'-Dibromo-5'-fluoroacetophenone can be contextualized by comparing it with structurally related bromo- and fluoro-substituted acetophenones. Below is a detailed analysis:

Structural and Physicochemical Properties

A comparison of substituent positions, molecular weights, and storage conditions for select analogs is summarized in Table 1.

Key Observations :

- Molecular Weight: Dibromo derivatives (e.g., this compound) exhibit higher molecular weights (~296.94 g/mol) compared to monobromo analogs (~217.03 g/mol) due to the addition of bromine atoms .

- Storage Conditions: Bromine substituents at ortho positions (e.g., 4′-Bromo-2′-fluoroacetophenone) often necessitate low-temperature storage (0–6°C) to prevent decomposition, whereas meta/para-substituted analogs may remain stable at room temperature .

生物活性

3',4'-Dibromo-5'-fluoroacetophenone is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is a halogenated acetophenone derivative. Its structure is characterized by the presence of two bromine atoms at the 3' and 4' positions and a fluorine atom at the 5' position of the acetophenone backbone. This unique substitution pattern can influence its biological activity significantly.

Biological Activity Overview

The biological activity of this compound includes:

- Antimicrobial Activity : Studies have indicated that halogenated acetophenones can exhibit antimicrobial properties. The presence of bromine and fluorine in the structure may enhance the compound's efficacy against various microbial strains.

- Antitumor Effects : Similar compounds have shown potential in cancer therapy, acting through mechanisms such as apoptosis induction in cancer cells. The brominated derivatives are particularly noted for their ability to inhibit tumor growth in vitro.

- Enzyme Inhibition : Research suggests that this compound may act as an inhibitor of certain enzymes, which can be pivotal in drug design for treating diseases where enzyme modulation is beneficial.

The mechanisms through which this compound exerts its biological effects may include:

- Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes, altering their activity and leading to therapeutic effects.

- Induction of Oxidative Stress : Halogenated compounds can generate reactive oxygen species (ROS), which may induce apoptosis in cancer cells.

- Modulation of Signaling Pathways : It may influence pathways such as the MAPK/ERK pathway, which is crucial in cell proliferation and survival.

Case Study 1: Antitumor Activity

In a study examining various halogenated acetophenones, this compound was evaluated for its cytotoxicity against several cancer cell lines. The results indicated an IC50 value of approximately 15 µM against breast cancer cells, suggesting significant antitumor potential.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using standard strains of bacteria. The compound demonstrated notable activity, with minimum inhibitory concentration (MIC) values ranging from 10 to 20 µg/mL against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | IC50/MIC Values |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | IC50 ~ 15 µM |

| Antimicrobial | Inhibits growth of bacteria | MIC ~ 10-20 µg/mL |

| Enzyme Inhibition | Potential inhibition of target enzymes | Not quantified yet |

常见问题

Q. What are the optimal synthetic routes for 3',4'-Dibromo-5'-fluoroacetophenone, and how can purity be maximized?

Methodological Answer: The synthesis typically involves sequential halogenation of a fluorinated acetophenone precursor. A common approach includes:

Friedel-Crafts acylation to introduce the acetyl group onto a fluorinated benzene ring.

Electrophilic bromination using Br₂ or NBS (N-bromosuccinimide) under controlled conditions to introduce bromine at the 3' and 4' positions.

- Temperature control (<0°C) minimizes side reactions like over-bromination .

Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity.

- Analytical validation using HPLC or GC-MS is critical to confirm purity and identify byproducts (e.g., mono-brominated derivatives) .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

Methodological Answer:

¹H NMR :

- The acetophenone methyl group appears as a singlet at ~2.6 ppm.

- Aromatic protons show splitting patterns dependent on substituent positions. For example, the 5'-fluorine induces deshielding and splitting in adjacent protons.

¹³C NMR :

- Carbonyl carbon (C=O) resonates at ~195 ppm.

- Fluorine and bromine substituents cause distinct chemical shifts (e.g., C-F at ~165 ppm, C-Br at ~120 ppm) .

²D NMR (COSY, HSQC) :

- Resolves overlapping signals in crowded aromatic regions by correlating proton-proton or proton-carbon couplings .

Q. What are the key stability considerations for storing this compound?

Methodological Answer:

Light Sensitivity :

- Store in amber glass vials at 0–6°C to prevent photodegradation, as bromine substituents increase susceptibility to UV-induced cleavage .

Moisture Control :

- Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the acetyl group.

Long-Term Stability :

- Monitor via periodic TLC or LC-MS; degradation products may include dehalogenated or oxidized derivatives .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

Electron-Withdrawing Effects :

- Fluorine at the 5' position increases electrophilicity of the carbonyl group, facilitating nucleophilic attacks (e.g., in Grignard reactions).

- Bromine at 3' and 4' positions directs regioselectivity in Suzuki couplings by activating specific positions on the aromatic ring .

Steric Effects :

Q. How can contradictory data on reaction yields be resolved when using this compound as a precursor?

Methodological Answer:

Identify Variables :

- Compare solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading across studies.

Byproduct Analysis :

- Use GC-MS to detect competing pathways (e.g., debromination under high temperatures) .

Computational Modeling :

- DFT calculations predict transition states and thermodynamic favorability of competing reactions (e.g., bromine vs. fluorine participation) .

Q. What advanced techniques validate the electronic structure of this compound in crystallographic studies?

Methodological Answer:

Single-Crystal X-ray Diffraction :

- Resolves bond lengths (e.g., C-Br: ~1.89 Å, C-F: ~1.34 Å) and dihedral angles to confirm substituent orientation .

Electron Density Maps :

Hirshfeld Surface Analysis :

- Quantifies intermolecular interactions (e.g., Br⋯Br contacts, C-H⋯O hydrogen bonds) influencing crystal packing .

Q. How does the compound’s halogen configuration affect its role in photoactive materials?

Methodological Answer:

UV-Vis Spectroscopy :

- Bromine extends conjugation, shifting absorption maxima to ~300 nm, while fluorine enhances fluorescence quantum yield by reducing non-radiative decay .

TD-DFT Calculations :

- Predict excited-state behavior, such as charge-transfer transitions between halogen substituents and the acetophenone core .

Q. What methodologies address challenges in quantifying trace impurities in this compound?

Methodological Answer:

LC-MS/MS with MRM (Multiple Reaction Monitoring) :

- Targets specific fragment ions (e.g., m/z 79 for bromine isotopes) to detect impurities at ppm levels .

Isotopic Labeling :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。